molecular formula C4H7ClO B1581098 2-(Chloromethyl)-2-methyloxirane CAS No. 598-09-4

2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098
CAS No.: 598-09-4
M. Wt: 106.55 g/mol
InChI Key: VVHFXJOCUKBZFS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyloxirane is a useful research compound. Its molecular formula is C4H7ClO and its molecular weight is 106.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24245. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Chloromethyl)-2-methyloxirane, also known as chloromethyl epoxide, is a chemical compound with significant biological activity. Its molecular formula is C4_4H7_7ClO, and it is categorized as a hazardous substance due to its potential carcinogenic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications.

  • CAS Number : 598-09-4
  • Molecular Weight : 106.549 g/mol
  • Chemical Structure : The compound features an epoxide group, which is central to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

  • Antimicrobial Properties :
    • Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. It has been identified as an effective inhibitor of spore germination and bacterial growth in Paenibacillus larvae, which causes American foulbrood disease in honey bees.
    • Additionally, it has demonstrated effectiveness against uropathogenic E. coli (UPEC), inhibiting biofilm formation and reducing virulence gene expression.
  • Cytotoxicity and Carcinogenicity :
    • This compound is classified as a Category 2 carcinogenic substance. In animal studies, it has shown dose-dependent toxicity with an LD50 value ranging from 175 to 282 mg/kg body weight .
    • Observations in chronic toxicity studies indicated adverse effects on liver and kidney function at higher doses, including changes in red blood cell parameters and mucosal thickening in the forestomach .
  • Mechanism of Action :
    • The compound's mechanism involves interaction with cellular components leading to disruption of cellular processes. It can form reactive intermediates that bind to nucleophilic sites in proteins and nucleic acids, potentially leading to cellular damage or apoptosis.
    • It acts as a potent allosteric modulator of serotonin receptors, enhancing serotonin-induced currents in neuronal cells, indicating a role in neurotransmission modulation.

Case Studies

Several case studies illustrate the biological effects and applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial colonization on surfaces used in medical devices, suggesting potential applications in infection control.
  • Toxicological Assessment : In a comprehensive toxicological assessment involving Sprague Dawley and Fischer 344 rats, exposure to varying doses revealed critical insights into its safety profile. The study highlighted the need for careful handling due to its carcinogenic potential .

Toxicity Profile

The toxicity profile of this compound reveals several critical findings:

Exposure RouteObserved EffectsNOAEL (mg/kg bw/day)LD50 (mg/kg bw)
OralLethargy, liver changes1175–282
InhalationOcular necrosis, irritationNot establishedNot established
DermalLimited data availableNot establishedNot established

Properties

IUPAC Name

2-(chloromethyl)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-4(2-5)3-6-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHFXJOCUKBZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870659
Record name 2-(Chloromethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-09-4
Record name 2-(Chloromethyl)-2-methyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-2-methyloxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 598-09-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-2-methyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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